molecular formula C30H23N3O2 B11394093 2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11394093
M. Wt: 457.5 g/mol
InChI Key: RDPKHWZYLWAYNE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and pyrazolo[1,5-c][1,3]benzoxazine cores, followed by the introduction of the 4-methylphenyl and 3-phenyl substituents. Common reagents used in these reactions include aromatic aldehydes, hydrazines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
  • 2-(4-Methylphenyl)-5-(3-phenyl-1,3-benzoxazol-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific structural arrangement, which imparts unique chemical and biological properties

Properties

Molecular Formula

C30H23N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H23N3O2/c1-19-11-13-20(14-12-19)26-18-27-23-9-5-6-10-28(23)34-30(33(27)31-26)22-15-16-25-24(17-22)29(35-32-25)21-7-3-2-4-8-21/h2-17,27,30H,18H2,1H3

InChI Key

RDPKHWZYLWAYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC6=C(ON=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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